1-Bromo-1-phenylpropan-2-one

Descripción

Chemical Identity and IUPAC Nomenclature

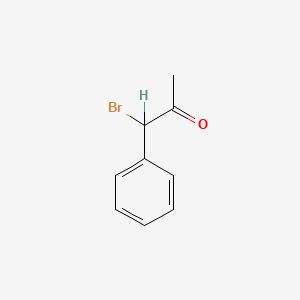

1-Bromo-1-phenylpropan-2-one is a brominated aromatic ketone with the molecular formula C₉H₉BrO and a molecular weight of 213.07 g/mol . Its IUPAC name, (1R)-1-bromo-1-phenylpropan-2-one , reflects its stereochemical configuration at the chiral carbon atom bearing the bromine substituent. The compound’s structure features a phenyl group attached to a propan-2-one backbone, with bromine at the α-position relative to the carbonyl group.

Key identifiers include:

- SMILES : CC(=O)C@@HBr

- InChIKey : LHMXBAUNIRFZCP-VIFPVBQESA-N

- CAS Registry Numbers : 2114-00-3 (racemic mixture), 40510330 (enantiopure (1R)-form).

Historical Context and Discovery

The compound first emerged in mid-20th-century synthetic organic chemistry literature. Early synthesis methods involved halogenation of propiophenone derivatives, as evidenced by a 1952 German patent describing bromination of propiophenone using bromine and acetic acid. By the 1980s, applications expanded to pharmaceutical intermediates, such as in the synthesis of 4-hydroxy-α-bromopropiophenone for antitussive agents.

Notable advancements include:

Structural Isomerism and Stereochemical Considerations

The compound exhibits both positional isomerism and stereoisomerism :

Positional Isomerism

Stereochemical Features

Table 2: Structural Comparison of Isomers

| Property | This compound | 2-Bromopropiophenone |

|---|---|---|

| Bromine Position | α-Carbon | β-Carbon |

| CAS Number | 23022-83-5 | 2114-00-3 |

| Molecular Formula | C₉H₉BrO | C₉H₉BrO |

| Stereochemistry | Chiral center | No chiral center |

The stereochemical configuration critically influences reactivity. For instance, the (1R)-enantiomer shows distinct crystallographic packing compared to its (1S)-counterpart. Racemic mixtures are common in industrial synthesis, while enantiopure forms are prioritized in pharmaceutical applications.

Propiedades

IUPAC Name |

1-bromo-1-phenylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-7(11)9(10)8-5-3-2-4-6-8/h2-6,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMXBAUNIRFZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10885224 | |

| Record name | 2-Propanone, 1-bromo-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23022-83-5 | |

| Record name | 1-Bromo-1-phenyl-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23022-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanone, 1-bromo-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023022835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanone, 1-bromo-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanone, 1-bromo-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-1-phenylpropan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Acid-Catalyzed Bromination

NBS serves as a safer brominating agent compared to elemental bromine (Br₂). In the presence of acid catalysts like para-toluene sulfonic acid (p-TSA), bromination of propiophenone derivatives proceeds efficiently. For example, sonochemical bromination of acetophenone with NBS and p-TsOH in methanol achieves 100% conversion within 2 hours, yielding 71% α-bromoacetophenone. This method leverages ultrasound to enhance reaction rates while minimizing side products like meta-brominated isomers.

Key conditions :

Solvent-Free Bromination

Eliminating solvents improves atom economy and reduces waste. A study demonstrated that mixing propiophenone with NBS and p-TSA under solvent-free conditions at 60–65°C completes the reaction in 45 minutes, achieving 99.96% purity. This approach is scalable, with throughputs reaching 30 mmol·h⁻¹ in continuous-flow systems.

Hydrobromic Acid (HBr) with Oxidizing Agents

HBr–Sodium Chlorate (NaClO₃) System

A patent-pending method employs HBr and NaClO₃ to generate bromine in situ, enabling α-bromination of propiophenone. The reaction avoids handling hazardous Br₂ gas and achieves 98% crude yield under optimized conditions:

- Molar ratio : Propiophenone:HBr:NaClO₃ = 1:1:0.3

- Temperature : 20–25°C

- Workup : Extraction with methylene chloride and brine

This method is industrially favorable due to reagent recyclability; HBr byproducts are reoxidized to Br₂, minimizing waste.

HBr–Hydrogen Peroxide (H₂O₂) "Green" Bromination

An eco-friendly protocol uses H₂O₂ to oxidize HBr, producing Br₂ for bromination. For 1-phenylpropan-2-one, this method achieves 85–90% yield in water at room temperature. Key advantages include:

- Solvent : Water (0.5 mL per 1 mmol substrate)

- Reagents : H₂O₂ (2 equiv), HBr (1 equiv)

- Reaction time : 8–24 hours

Radical Bromination with Elemental Bromine

Light-Induced Bromination

Radical-initiated bromination using Br₂ and UV light selectively targets benzylic positions. For example, irradiating propiophenone with Br₂ in acetonitrile at 40°C yields 83% 1-bromo-1-phenylpropan-2-one. Compact fluorescent lamps (CFLs) are effective light sources, enabling continuous-flow setups with 30 mmol·h⁻¹ productivity.

Optimization notes :

Thermal Radical Initiation

In the absence of light, azobisisobutyronitrile (AIBN) initiates bromination at 70–80°C. This method is less selective, often producing dibrominated byproducts unless carefully controlled.

Comparative Analysis of Methods

Mechanistic Insights

Electrophilic Bromination

In acid-catalyzed routes (NBS/p-TSA), protonation of the ketone carbonyl generates an oxonium ion, facilitating nucleophilic attack by Br⁺ from NBS. The intermediate collapses to form the α-bromo ketone.

Radical Pathways

Br₂ undergoes homolytic cleavage under light or heat, producing Br- radicals. These abstract a benzylic hydrogen from propiophenone, forming a carbon radical that reacts with Br₂ to yield the product.

Emerging Trends

Recent advances include enzymatic bromination and photoredox catalysis, though these remain experimental. For instance, Rhodococcus spp. enzymes selectively brominate propiophenone derivatives under mild conditions, albeit with lower yields (~50%).

Análisis De Reacciones Químicas

1-Bromo-1-phenylpropan-2-one undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.

Common reagents and conditions for these reactions include:

Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major products formed from these reactions include phenylpropanone derivatives, alcohols, and carboxylic acids.

Aplicaciones Científicas De Investigación

Organic Synthesis

1-Bromo-1-phenylpropan-2-one serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, making it versatile for creating derivatives with desired properties .

Biological Research

The compound is utilized in enzyme-catalyzed reactions and as a substrate in biochemical assays. Its structure allows it to interact with enzymes such as haloalkane dehalogenase, which can lead to the formation of primary alcohols and other metabolites .

Biological Activity:

- Anticancer Activity: Research has shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, certain derivatives have demonstrated IC50 values ranging from 10 to 33 nM against MCF-7 breast cancer cells through mechanisms like tubulin destabilization .

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Derivative A | MCF-7 | 10–33 | Tubulin destabilization |

| Derivative B | MDA-MB-231 | 23–33 | Apoptosis induction |

Antimicrobial Properties

The compound also exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies indicate effectiveness against pathogens like Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MIC) ranging from 8 to 64 μg/mL .

Industrial Applications

In industrial settings, this compound is used in the production of rubber additives, plasticizers, and other chemicals. Its ability to undergo various chemical reactions—such as oxidation and reduction—further enhances its utility in manufacturing processes .

Antichlamydial Activity

Recent studies have explored the antichlamydial properties of compounds related to this compound. Certain derivatives have shown selective activity against Chlamydia species by significantly reducing the formation of infectious elementary bodies in infected cells, indicating potential therapeutic applications .

Mecanismo De Acción

The mechanism of action of 1-Bromo-1-phenylpropan-2-one involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can form covalent bonds with nucleophiles, leading to various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.

Comparación Con Compuestos Similares

1-Bromo-1-phenylpropan-2-one can be compared with other similar compounds such as:

1-Bromo-2-phenylpropan-2-one: Similar in structure but with different reactivity due to the position of the bromine atom.

2-Bromo-1-phenylpropan-1-one: Another isomer with distinct chemical properties and applications.

1-Bromo-3-phenylpropane: A related compound with different substitution patterns and reactivity.

The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis, making it a valuable intermediate in various chemical processes.

Actividad Biológica

1-Bromo-1-phenylpropan-2-one, also known as α-bromoacetophenone, is a brominated ketone with the molecular formula CHBrO. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound is characterized by:

- Molecular Weight : Approximately 213.071 g/mol

- Boiling Point : 135°C at 24 kPa

- Refractive Index : 1.709 at 15°C

The compound features a bromine atom attached to the first carbon of a propanone group, which is substituted with a phenyl group. This unique structure imparts distinct steric and electronic properties conducive to biological interactions.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies have demonstrated that certain derivatives can inhibit the proliferation of human breast cancer cells (MCF-7) and other tumor cell lines.

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Derivative A | MCF-7 | 10–33 | Tubulin destabilization |

| Derivative B | MDA-MB-231 | 23–33 | Apoptosis induction |

In one study, compounds derived from this compound were shown to interact with tubulin at the colchicine-binding site, leading to significant inhibition of tubulin polymerization and subsequent apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrates moderate antibacterial activity against Gram-positive and Gram-negative bacteria. For example, a study highlighted its effectiveness against Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MIC) ranging from 8 to 64 μg/mL .

The biological activity of this compound may be attributed to its ability to form reactive intermediates that interact with various biological targets. The electrophilic nature of the bromine atom allows it to participate in nucleophilic substitution reactions, potentially leading to the formation of primary alcohols or other active metabolites.

Case Study: Antichlamydial Activity

A recent investigation into compounds structurally similar to this compound revealed their selective activity against Chlamydia species. The study found that certain derivatives significantly reduced the formation of infectious elementary bodies in infected cells, indicating their potential as therapeutic agents against chlamydial infections .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it may undergo metabolic transformations leading to various active metabolites. Its interaction with liver microsomes indicates potential stability in metabolic conditions, which could influence its bioavailability and therapeutic efficacy .

Q & A

Q. How can researchers optimize the synthesis of 1-Bromo-1-phenylpropan-2-one to achieve high yield and purity?

- Methodological Answer : Optimize reaction parameters such as temperature (e.g., 0–5°C for bromination), stoichiometry of brominating agents (e.g., N-bromosuccinimide), and solvent polarity (e.g., dichloromethane). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) improves purity. Monitor reaction progress using TLC or in-situ FTIR to detect carbonyl and bromine-related intermediates .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR identify aromatic protons (δ 7.2–7.8 ppm), ketone carbonyl (δ ~200 ppm), and bromine-induced deshielding.

- IR : Strong C=O stretch (~1700 cm) and C-Br vibration (~550 cm).

- Mass Spectrometry : EI-MS shows molecular ion [M] at m/z 212/214 (Br isotope pattern).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Cross-validate with X-ray crystallography for structural confirmation .

Advanced Research Questions

Q. How can contradictions between DFT-calculated and experimental vibrational spectra of this compound be resolved?

- Methodological Answer :

- Functional Selection : Use hybrid functionals (e.g., B3LYP ) with exact-exchange terms to improve accuracy for halogenated ketones.

- Basis Sets : Augment with polarization/diffusion functions (e.g., 6-311++G(d,p)) for bromine and carbonyl groups.

- Anharmonic Corrections : Apply scaling factors (0.96–0.98) to computed harmonic frequencies. Compare with experimental IR/Raman data, focusing on discrepancies in C-Br (~550 cm) and C=O regions. Discrepancies >10 cm may indicate solvent effects or crystal packing .

Q. What strategies validate crystallographic data for this compound using SHELX?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small crystals. Ensure for high-resolution data.

- Refinement : SHELXL-2018 refines anisotropic displacement parameters for Br and O atoms. Check for overfitting via .

- Validation Tools : PLATON ADDSYM detects missed symmetry; ORTEP-3 visualizes thermal ellipsoids. Example: A recent study achieved using SHELX with twinned data .

Q. How to analyze reaction mechanisms involving this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Monitor pseudo-first-order kinetics (e.g., with NaI in acetone) via conductivity or GC-MS.

- DFT Transition States : Calculate activation energies for S1 (carbocation intermediate) vs. S2 (concerted pathway) using Gaussian08. Compare Mulliken charges on Br and carbonyl carbons .

- Isotope Effects : -labeling at the ketone carbon tracks mechanistic pathways.

Safety and Data Interpretation

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.

- Ventilation : Maintain airflow >100 ft/min to limit vapor concentration (<1 ppm ).

- Spill Management : Neutralize with sodium bicarbonate; absorb using vermiculite.

Q. How should researchers address discrepancies in thermodynamic stability data for this compound?

- Methodological Answer :

- Calorimetry : Measure via combustion calorimetry and compare with DFT-computed values (e.g., using G4 theory).

- Solvent Effects : Apply COSMO-RS to account for solvation free energy differences. Example: A 2.4 kcal/mol deviation in gas-phase vs. solution-phase stability was resolved using hybrid functionals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.